molecular formula C43H56O8 B594832 Pyrethrins CAS No. 8003-34-7

Pyrethrins

Cat. No. B594832
CAS RN: 8003-34-7
M. Wt: 700.913
InChI Key: VXSIXFKKSNGRRO-YWUDCVDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrethrins are a class of organic compounds normally derived from Chrysanthemum cinerariifolium that have potent insecticidal activity by targeting the nervous systems of insects . They naturally occur in chrysanthemum flowers and are often considered an organic insecticide . They have been used for thousands of years and are gradually replacing organophosphates and organochlorides as the pesticides of choice .


Synthesis Analysis

Pyrethrins are synthesized in the perennial plant Tanacetum cinerariifolium . The expression level of a transcription factor in T. cinerariifolium was significantly increased after treatment with plant hormones . This transcription factor could directly bind to the E-box/G-box motifs in the promoters of the pyrethrins synthesis genes TcCHS and TcAOC to activate their expression .


Molecular Structure Analysis

Pyrethrin I (C21H28O3) and pyrethrin II (C22H28O5) are structurally related esters with a cyclopropane core . Pyrethrin I is a derivative of (+)-trans-chrysanthemic acid . Pyrethrin II is closely related, but one methyl group is oxidized to a carboxymethyl group, the resulting core being called pyrethric acid .


Chemical Reactions Analysis

Pyrethrins are a mixture of six chemicals that are toxic to insects . They are found naturally in some chrysanthemum flowers . They are commonly used in the home and garden to control mosquitoes, fleas, flies, moths, ants, and other pests .


Physical And Chemical Properties Analysis

Pyrethrins are only slightly soluble in water, but they dissolve in organic solvents like alcohol, chlorinated hydrocarbons, and kerosene . They have various physical and chemical properties such as boiling point, vapor pressure at 25 °C, and solubility in water .

Scientific Research Applications

  • Insecticide Synergy and Neurotoxicity : Pyrethrins are commonly used in insecticides for both agricultural and household applications. A study found that pyrethrins, when combined with piperonyl butoxide (PBO), can significantly inhibit ATPase activity in rat brain synaptosomes, indicating their neurotoxic potential and efficiency as insecticides (Kakko, Toimela, & Tähti, 2000).

  • Biopesticide Properties : Pyrethrin is a potent biopesticide with high efficacy against a broad spectrum of pests while having minor adverse effects on human health and the environment. It is biosynthesized in plants like Dalmatian pyrethrum and has been recommended for renewed use due to its environmental friendliness compared to synthetic derivatives (Jeran et al., 2020).

  • Industrial Production via Plant Cell Cultures : Research has explored the in vitro production of pyrethrins through biotechnological methods like plant cell cultures as an alternative to traditional cultivation. This approach offers a potential solution to meet global market demand for natural pyrethrins, although more research is required for large-scale application (Hitmi, Coudret, & Barthomeuf, 2000).

  • Biosynthesis Pathways : The biosynthesis of pyrethrins in Chrysanthemum cinerariaefolium involves the 2-C-methyl-D: -erythritol 4-phosphate (MEP) and oxylipin pathways. Research suggests that pyrethrin biosynthesis is enhanced in response to wound-induced signals in leaves (Matsuda, 2012).

  • Health Impact Studies : Studies on natural pyrethrins have shown their ability to induce autophagy in human HepG2 cells through the AMPK/mTOR signaling pathway, suggesting potential health risks (Yang et al., 2018). Another study found that natural pyrethrins can induce apoptosis in human hepatocyte cells via a mitochondrial pathway, further underscoring the need for cautious use (Yang et al., 2017).

  • Resistance Monitoring in Agriculture : In agricultural settings, pyrethrins are heavily used in organic farming. A study evaluated the behavioral resistance of beneficial insects to pyrethrins in olive groves, highlighting the importance of monitoring resistance in pest control systems (Gómez-Guzmán, Sainz-Pérez, & González-Ruiz, 2022).

  • Veterinary Applications and Risks : Pyrethrins, alongside synthetic pyrethroids, are widely used in veterinary medicine. Their mechanism of action and potential toxicity to animals, particularly in cases of systemic poisoning, have been the subject of research (Anadón, Martínez-Larrañaga, & Martínez, 2009).

  • Environmental Persistence and Residue Studies : The dissipation and residue levels of pyrethrins in leaf lettuce under different cultivation conditions have been investigated, providing insights into their environmental persistence and potential human exposure through food consumption (Pan, Feng, & Zhang, 2017).

Safety And Hazards

High levels of pyrethrins or pyrethroids can cause dizziness, headache, nausea, muscle twitching, reduced energy, changes in awareness, convulsions and loss of consciousness . They are toxic to aquatic organisms, especially fish . They can accumulate in sediments, posing a risk to sediment-dwelling organisms .

Future Directions

It is strongly hoped that the development of household pyrethrins and their preparations for use in living environments around humans and pets will be achieved in the future by retaining the characteristics of natural pyrethrins . A newer agricultural industry is being developed in the highlands of Papua New Guinea, where the redeveloping of this plant culture offers a helping hand to improve the livelihoods of the local people .

properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8+,13-11+;9-8+/t16?,18?,19-;16?,18-,19-/m00/s1
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InChI Key

VXSIXFKKSNGRRO-YWUDCVDHSA-N
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Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C
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Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)C/C=C/C=C.CC1=C(C(=O)CC1OC(=O)[C@@H]2C(C2(C)C)/C=C(\C)/C(=O)OC)C/C=C/C=C
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Molecular Formula

C43H56O8
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Molecular Weight

700.9 g/mol
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Physical Description

Pyrethrins, [solid] appears as colorless to white liquids (or tan dusts). Primarily a threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrate the soil, contaminate groundwater or nearby waterways. Toxic by inhalation, skin absorption and/or ingestion. Used as pesticide. Practically insoluble in water., Brown, viscous oil or solid. [insecticide]; [NIOSH], PALE YELLOW MOBILE OIL WITH CHARACTERISTIC ODOUR., Brown, viscous oil or solid., Brown, viscous oil or solid. [insecticide]
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Boiling Point

BP: 170 °C (0.1 mm Hg), decomposes, 338 °F (Pyrethrin I), 392 °F (Pyrethrin II), 279 °F (Cinerin I), 361 °F (Cinerin II)
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Flash Point

180 to 190 °F (NIOSH, 2023), 180-190 °F (Closed cup), 82-88 °C (Open Cup), 76 °C c.c., 180-190 °F
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Solubility

Insoluble (NIOSH, 2023), Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride; insol in water, Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc., Solubility in water: none, Insoluble
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Density

1 (approx) (NIOSH, 2023), 0.80-0.90 g/cu cm (25% pale extract); 0.90-0.96 g/cu cm (50% pale extract); ca. 0.9 g/cu cm (oleoresin crude), 0.84-0.86 g/cm³, 1 (approx)
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Vapor Pressure

Low (NIOSH, 2023), VP: Essentially 0 torr at 20 °C, Low
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Mechanism of Action

The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3H)-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/, Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/
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Impurities

The primary extract /of pyrethrum powder/ yields, after concentration, a dark viscous material containing approximately 30 to 35% pyrethrins and about 50% impurities (oleoresin concentrate), which may be diluted and standardized to contain 25% pyrethrins (oleoresin extract). The oleoresin may be processed further to form a refined extract containing 50 to 55% total pyrethrins and about 23% impurities.
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Product Name

Pyrethrins

Color/Form

Refined extract is pale yellow mobile oil; unrefined extract is a dark greenish brown viscous liquid; powder (ground flowers) is a tan color., Brown, viscous oil or solid.

CAS RN

8003-34-7
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PYRETHRUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PYRETHRUM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/700
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Pyrethrum
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/UR401640.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Citations

For This Compound
27,500
Citations
SM Ensley - Veterinary toxicology, 2018 - Elsevier
… Pyrethrins are the insecticidal compounds obtained from the flowers of the plant Tanacetum … Pyrethroids are synthetic analogs of pyrethrins. Pyrethrins cause hyperexcitability with very …
Number of citations: 86 www.sciencedirect.com
JJ Schleier III, RKD Peterson - Green trends in insect control, 2011 - books.google.com
… 1 Since pyrethrins are derived from plants, however, the … , which are collectively known as pyrethrins and are a mixture of … of pyrethrins, researchers searched for derivatives of pyrethrins …
Number of citations: 140 books.google.com
D Taplin, TL Meinking - Archives of Dermatology, 1990 - jamanetwork.com
In 1987, we reviewed the history and development of natural pyrethrins and man-made synthetic pyrethroids. The following is a condensation of that report, an update on developments …
Number of citations: 141 jamanetwork.com
W Wouters, J van den Bercken - General Pharmacology: The Vascular …, 1978 - Elsevier
… Pyrethrins are widely used for domestic purposes and for the … , and pyrethrins are usually applied in combination with metabolic synergists. Apart from these problems, the pyrethrins …
Number of citations: 184 www.sciencedirect.com
A Anadón, MR Martínez-Larrañaga, MA Martínez - The Veterinary Journal, 2009 - Elsevier
… Although pyrethrins and … of pyrethrins and pyrethroids in companion and food producing animals, including their mechanism of action and toxicity. The toxicokinetics of pyrethrins and …
Number of citations: 216 www.sciencedirect.com
AT Proudfoot - Toxicological reviews, 2005 - Springer
… Pyrethrins probably act on sodium channels resulting in nervous system overactivity. The … caused by pyrethrins has greatly decreased over recent years. The pyrethrins are generally of …
Number of citations: 60 link.springer.com
AS Gunasekara - … Monitoring Branch, Department of Pesticide Regulation …, 2004 - Citeseer
… They are divided into two groups: pyrethrins I and pyrethrins II. Table 1 shows the distribution of the active chemicals found in pyrethrins. Pyrethrin I, cinerin I, and jasmolin I are esters of …
Number of citations: 37 citeseerx.ist.psu.edu
WL Mauck, LE Olson, LL Marking - Archives of environmental …, 1976 - Springer
The toxicity of natural pyrethrins and five pyrethroids was determined with coho salmon (Oncorhynchus kisutch), steelhead trout (Salmo gairdneri), fathead minnow (Pimephales …
Number of citations: 101 link.springer.com
DE Ray - Pesticide toxicology and international regulation, 2003 - Wiley Online Library
… the pyrethrins of … pyrethrins and pyrethroids usually is enhanced by incorporating a synergist such as piperonyl butoxide (to inhibit metabolic degradation) into the formulation. Pyrethrins …
Number of citations: 15 onlinelibrary.wiley.com
TGE Davies, LM Field, PNR Usherwood… - IUBMB …, 2007 - Wiley Online Library
… (pyrethrins I) and pyrethric acid (pyrethrins II), originally found in the flowers of Chrysanthemum cinerafolis. The alcohol moiety of the pyrethrins … commercial production of pyrethrins from …
Number of citations: 804 iubmb.onlinelibrary.wiley.com

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